molecular formula C10H9BBrNO3 B6301171 (6-Bromo-2-methoxyquinolin-3-yl)boronic acid CAS No. 2131782-57-3

(6-Bromo-2-methoxyquinolin-3-yl)boronic acid

Cat. No.: B6301171
CAS No.: 2131782-57-3
M. Wt: 281.90 g/mol
InChI Key: ZMKAPPVKZFURTH-UHFFFAOYSA-N
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Biological Activity

(6-Bromo-2-methoxyquinolin-3-yl)boronic acid is an organic compound with significant biological activity, particularly in medicinal chemistry and biochemical research. Its unique structure, characterized by a quinoline backbone with a bromine atom at the 6-position and a methoxy group at the 2-position, alongside a boronic acid functional group at the 3-position, imparts specific reactivity and biological properties that make it valuable for various applications.

  • Molecular Formula : C10H9BBrNO3
  • Molecular Weight : 281.9 g/mol

The compound's ability to form reversible covalent bonds with diols and other hydroxyl-containing compounds is crucial for its applications in biosensing and drug development.

The mechanism of action of this compound involves its interaction with biological molecules through reversible covalent bonding. This property allows it to serve as a probe in biochemical assays, facilitating the detection of specific biomolecules. The compound's antitumor activity is believed to result from its interaction with molecular targets involved in cell proliferation and apoptosis pathways.

Biological Activity

Research indicates that this compound exhibits notable biological activities:

  • Antitumor Activity : The compound has shown potential in inhibiting cancer cell proliferation, making it a candidate for further investigation in cancer therapy.
  • Antibacterial Properties : Studies suggest that it may possess efficacy against certain bacterial strains, although detailed mechanisms remain to be elucidated .
  • Biosensor Development : Its ability to form reversible bonds with diols makes it useful in developing sensitive biosensors for detecting biological molecules.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
2-Methoxyquinoline-3-boronic acidLacks bromine atomDifferent reactivity profiles due to missing bromine
Phenylboronic acidSimple phenyl groupMore common in industrial applications
Pinacol boronate esterContains a pinacol structureOften used in similar coupling reactions

The structural uniqueness of this compound, combining a quinoline scaffold with a boronic acid group, enhances its reactivity and applicability compared to other boronic acids.

Case Studies and Research Findings

Recent studies have explored the compound's potential as an antitubercular agent. For instance, its analogs have been evaluated for their minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis, demonstrating promising results in terms of potency and reduced lipophilicity compared to existing treatments like bedaquiline .

Table: Antitubercular Activity Comparison

Compound NameMIC (MABA) (μg/mL)Lipophilicity (cLogP)
Bedaquiline0.047.25
TBAJ-8760.0045.15
This compoundTBDTBD

These findings indicate that modifications to the quinoline structure can lead to significant improvements in drug efficacy and safety profiles.

Properties

IUPAC Name

(6-bromo-2-methoxyquinolin-3-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BBrNO3/c1-16-10-8(11(14)15)5-6-4-7(12)2-3-9(6)13-10/h2-5,14-15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMKAPPVKZFURTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=CC(=C2)Br)N=C1OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BBrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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